molecular formula C5H11NSSi B104162 (Trimethylsilyl)methyl thiocyanate CAS No. 18293-51-1

(Trimethylsilyl)methyl thiocyanate

Cat. No.: B104162
CAS No.: 18293-51-1
M. Wt: 145.3 g/mol
InChI Key: JZSMVMFDFSEZQI-UHFFFAOYSA-N
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Description

(Trimethylsilyl)methyl thiocyanate is an organosulfur compound with the molecular formula C_4H_9NSi It is a derivative of thiocyanic acid where the hydrogen atom is replaced by a (trimethylsilyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(Trimethylsilyl)methyl thiocyanate can be synthesized through several methods. One common method involves the reaction of (trimethylsilyl)methyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction typically proceeds at room temperature and yields the desired ester after purification.

Industrial Production Methods

Industrial production of thiocyanic acid, (trimethylsilyl)methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(Trimethylsilyl)methyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester to thiols or other reduced sulfur compounds.

    Substitution: The (trimethylsilyl)methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

(Trimethylsilyl)methyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which thiocyanic acid, (trimethylsilyl)methyl ester exerts its effects involves its interaction with various molecular targets. The (trimethylsilyl)methyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The sulfur atom in the thiocyanate group can form bonds with metals and other electrophiles, facilitating its use in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

    Thiocyanic acid, methyl ester: Similar in structure but lacks the (trimethylsilyl)methyl group.

    Thiocyanic acid, ethyl ester: Another ester derivative with an ethyl group instead of (trimethylsilyl)methyl.

    Isothiocyanic acid derivatives: Compounds with the isothiocyanate functional group (N=C=S) instead of thiocyanate (S=C=N).

Uniqueness

(Trimethylsilyl)methyl thiocyanate is unique due to the presence of the (trimethylsilyl)methyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

trimethylsilylmethyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NSSi/c1-8(2,3)5-7-4-6/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSMVMFDFSEZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066354
Record name Thiocyanic acid, (trimethylsilyl)methyl ester
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Molecular Weight

145.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18293-51-1
Record name Thiocyanic acid, (trimethylsilyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18293-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyanic acid, (trimethylsilyl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocyanic acid, (trimethylsilyl)methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiocyanic acid, (trimethylsilyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trimethylsilyl)methyl thiocyanate
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